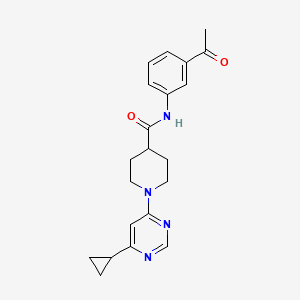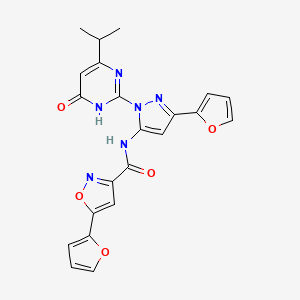![molecular formula C15H8Cl2F3N5O3S2 B2446951 3-{5-[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzènesulfonyl)urée CAS No. 2085690-18-0](/img/structure/B2446951.png)
3-{5-[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzènesulfonyl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea is an organic compound with a complex structure, often leveraged in various scientific fields due to its unique chemical properties.
Applications De Recherche Scientifique
The compound finds applications in:
Chemistry: : As a building block in organic synthesis.
Biology: : Studied for its potential as an enzyme inhibitor.
Medicine: : Investigated for its antimicrobial and anticancer properties.
Industry: : Used in the development of advanced materials due to its stability and functional group versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multiple synthetic steps. A typical approach starts with the formation of the 1,3,4-thiadiazole core through the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic conditions. Subsequently, the pyridine moiety is introduced via a condensation reaction with 3-chloro-5-(trifluoromethyl)pyridine. The sulfonylurea structure is formed in the final step through the reaction of the intermediate with 2-chlorobenzenesulfonyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea typically employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and solvent systems tailored to the specific steps in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidative reactions typically result in the formation of sulfone derivatives.
Reduction: : Reduction processes can lead to the cleavage of the sulfonylurea bond.
Substitution: : Nucleophilic substitution reactions are common, particularly at the pyridine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate under acidic conditions.
Reduction: : Use of lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophiles such as amines or alkoxides under mild to moderate conditions.
Major Products
Oxidation: : Sulfone derivatives.
Reduction: : Amine derivatives.
Substitution: : Various substituted products depending on the nucleophile used.
Mécanisme D'action
The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. Its mechanism of action involves binding to the active sites, inhibiting or modifying the activity of the target molecules. Key pathways affected include signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Compared to other sulfonylurea derivatives, 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea is unique due to its:
Structural Complexity: : The presence of both a thiadiazole and a pyridine ring.
Functional Group Diversity: : Multiple reactive sites for further chemical modification.
Similar Compounds
1-(2-Chlorobenzenesulfonyl)-3-(4-fluorophenyl)urea.
3-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dichlorobenzenesulfonyl)urea.
1-(4-Chlorophenyl)-3-{5-[2-(trifluoromethyl)pyridin-4-yl]-1,3,4-thiadiazol-2-yl}urea.
Each similar compound varies in its specific applications and reactivity, but shares a common core of sulfonylurea and heterocyclic ring structures.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N5O3S2/c16-8-3-1-2-4-10(8)30(27,28)25-13(26)22-14-24-23-12(29-14)11-9(17)5-7(6-21-11)15(18,19)20/h1-6H,(H2,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUWDHMWXYBFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC(=O)NC2=NN=C(S2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(morpholin-4-yl)ethyl]-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide](/img/structure/B2446870.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one](/img/structure/B2446872.png)
![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2446874.png)
![N-[(furan-2-yl)methyl]-3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2446876.png)

![[3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid](/img/structure/B2446878.png)


![3-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2446883.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2446886.png)



